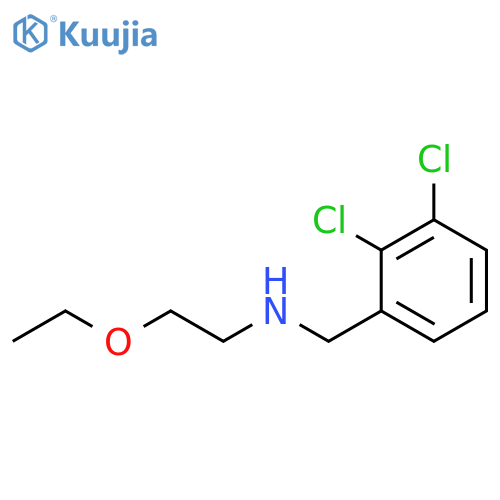

Cas no 1154253-84-5 ((2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine)

1154253-84-5 structure

商品名:(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 2,3-dichloro-N-(2-ethoxyethyl)-

- (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine

-

- インチ: 1S/C11H15Cl2NO/c1-2-15-7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,2,6-8H2,1H3

- InChIKey: DJFGLKRCEDVTCS-UHFFFAOYSA-N

- ほほえんだ: C1(CNCCOCC)=CC=CC(Cl)=C1Cl

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002559-5g |

[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 95% | 5g |

¥5656.0 | 2023-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002559-1g |

[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 95% | 1g |

¥1953.0 | 2023-03-01 | |

| Enamine | EN300-166465-0.1g |

[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 0.1g |

$640.0 | 2023-02-17 | ||

| Enamine | EN300-166465-250mg |

[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 250mg |

$381.0 | 2023-09-21 | ||

| Enamine | EN300-166465-100mg |

[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 100mg |

$364.0 | 2023-09-21 | ||

| Enamine | EN300-166465-1.0g |

[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-166465-5.0g |

[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 5.0g |

$2110.0 | 2023-02-17 | ||

| Ambeed | A1055992-5g |

[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 95% | 5g |

$824.0 | 2024-04-26 | |

| Ambeed | A1055992-1g |

[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 95% | 1g |

$284.0 | 2024-04-26 | |

| Enamine | EN300-166465-10.0g |

[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |

1154253-84-5 | 10.0g |

$3131.0 | 2023-02-17 |

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1154253-84-5 ((2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 249916-07-2(Borreriagenin)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 152840-81-8(Valine-1-13C (9CI))

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154253-84-5)(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):256.0/742.0